3-(tert-Butyl)-5-iodobenzoic acid chemical properties
3-(tert-Butyl)-5-iodobenzoic acid chemical properties
An In-Depth Technical Guide to 3-(tert-Butyl)-5-iodobenzoic Acid
Introduction
3-(tert-Butyl)-5-iodobenzoic acid, identified by CAS Number 1000341-29-6, is a disubstituted benzoic acid derivative that serves as a crucial building block in modern organic synthesis.[1] Its unique trifunctional architecture—comprising a carboxylic acid group, a sterically demanding tert-butyl group, and a versatile iodine atom—makes it a valuable intermediate for researchers in medicinal chemistry and materials science. The strategic placement of the bulky tert-butyl group and the reactive iodo substituent on the aromatic ring imparts specific steric and electronic properties, influencing its reactivity and the characteristics of its downstream products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3-(tert-Butyl)-5-iodobenzoic acid are fundamental to its handling, storage, and application in synthetic chemistry.
Core Properties
A summary of its key physicochemical data is presented below. These properties dictate the choice of solvents for reactions and purification, as well as the necessary storage conditions to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1000341-29-6 | [1][2] |
| Molecular Formula | C₁₁H₁₃IO₂ | [1][2] |
| Molecular Weight | 304.13 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry place | [1][2] |
While the melting point for this specific isomer is not widely reported, it is expected to be lower than that of unsubstituted 3-iodobenzoic acid (186–188°C) due to the bulky tert-butyl group disrupting the crystal lattice packing.[3] The tert-butyl group also enhances its solubility in non-polar organic solvents compared to its unsubstituted analogs.[3]
Spectroscopic Signatures
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¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aromatic region should display three signals corresponding to the protons on the benzene ring, with their chemical shifts and coupling patterns determined by the substitution pattern.
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¹³C NMR: The carbon NMR would feature a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. Signals for the six aromatic carbons would be present, including the carbon attached to the iodine (which would be shifted upfield due to the heavy atom effect) and the carboxylic acid carbon at the downfield end of the spectrum (typically >165 ppm).
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IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong C=O stretching vibration is expected around 1700 cm⁻¹. C-H stretching bands from the tert-butyl and aromatic groups will appear around 2850-3100 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 304. A characteristic isotopic pattern for iodine would not be observed as it is monoisotopic. Fragmentation would likely involve the loss of the tert-butyl group and the carboxylic acid moiety.
Synthesis and Reactivity
The synthetic utility of 3-(tert-Butyl)-5-iodobenzoic acid stems from the distinct reactivity of its three functional components.
Proposed Synthesis Workflow
A logical and industrially scalable approach to synthesizing 3-(tert-Butyl)-5-iodobenzoic acid involves a two-step process starting from 3-tert-butylbenzoic acid. This precursor can be synthesized via Friedel-Crafts alkylation of benzoic acid derivatives or related precursors. The subsequent step is a regioselective iodination.
Caption: Proposed synthesis workflow for 3-(tert-Butyl)-5-iodobenzoic acid.
Exemplary Synthesis Protocol
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Charging the Reactor: To a solution of 3-tert-butylbenzoic acid in a suitable solvent system like acetic acid, add a catalytic amount of a strong acid such as sulfuric acid.
-
Iodination: Add the iodinating agent portion-wise at a controlled temperature. A common and effective method involves using iodine in the presence of an oxidizing agent like potassium persulfate, which generates the electrophilic iodine species in situ.[6] N-Iodosuccinimide (NIS) in an acidic medium is another viable option.[7]
-
Causality: The tert-butyl group is a moderately activating, ortho-, para-director. However, the carboxylic acid group is a deactivating meta-director. The position meta to the carboxylic acid and ortho to the tert-butyl group (C5) is sterically accessible and electronically favored for electrophilic substitution, leading to the desired product.
-
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine. The crude product can be precipitated by adding water and collected via filtration.
-
Final Isolation: Recrystallize the crude solid from a suitable solvent system (e.g., an acetic acid/water or ethanol/water mixture) to yield the pure 3-(tert-Butyl)-5-iodobenzoic acid.[6]
Chemical Reactivity and Applications
The true value of this molecule lies in the orthogonal reactivity of its functional groups, which can be addressed selectively in multi-step syntheses.
Caption: Key reaction sites on 3-(tert-Butyl)-5-iodobenzoic acid.
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Reactions at the Iodine Site: The carbon-iodine bond is the most versatile functional handle. The iodine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.[8]
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.[9]
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to synthesize aryl alkynes.[3]
-
Heck Coupling: Formation of a new C-C bond via reaction with alkenes.
-
Causality: The steric hindrance from the adjacent tert-butyl group may influence the efficiency of these coupling reactions, potentially requiring optimized catalyst systems or longer reaction times compared to less hindered analogs like 3-iodobenzoic acid.[3]
-
-
Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations, such as:
-
Esterification: Conversion to esters under acidic conditions with an alcohol.
-
Amide Bond Formation: Activation (e.g., to an acyl chloride) followed by reaction with an amine to form amides. This is fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[10]
-
-
Applications in Drug Discovery and Materials Science:
-
Scaffold for APIs: As a substituted benzoic acid, it is part of a class of compounds with significant biological potential, including anticancer activity.[3][10] Its derivatives are explored as intermediates for complex targets like retinoid-X-receptor (RXR) agonists.[3]
-
Polymer Chemistry: Iodinated aromatic compounds can be used as precursors in the synthesis of specialized polymers, where the iodine can be a site for cross-linking or further functionalization.[3]
-
Safety, Handling, and Storage
Proper handling of 3-(tert-Butyl)-5-iodobenzoic acid is essential to ensure laboratory safety. It is classified as harmful and an irritant.[1]
GHS Hazard Information
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Recommended Safety Protocols
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[12][13]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or a protective suit to prevent skin contact.[12][13]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved P95 or P1 particle respirator.[12]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.[14] Avoid formation of dust.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and protected from light.[1][13] Store away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.[12]
Conclusion
3-(tert-Butyl)-5-iodobenzoic acid is a strategically designed synthetic intermediate whose value is derived from the interplay of its constituent functional groups. The carboxylic acid provides a classical handle for derivatization, the tert-butyl group imparts specific steric and solubility characteristics, and the iodo group opens the door to a vast array of powerful cross-coupling chemistries. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in the synthesis of novel, complex, and high-value molecules.
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Cas 120363-13-5,tert-Butyl 4-iodobenzoate . LookChem. [Link]
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3-Iodobenzoic acid | C7H5IO2 | CID 12060 . PubChem. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review . PubMed. [Link]
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